molecular formula C16H19N3O B7547326 2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile

2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile

Cat. No. B7547326
M. Wt: 269.34 g/mol
InChI Key: DYDNZJVGSLWOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit promising biological activity, making it a subject of interest for researchers exploring new drug candidates.

Mechanism of Action

The mechanism of action of 2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific targets in the body. The compound has been found to interact with various enzymes and receptors, leading to changes in cellular processes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been found to exhibit cytotoxic activity against cancer cells, leading to cell death. Additionally, the compound has been found to exhibit neuroprotective activity, leading to the protection of neurons from damage. The compound has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the development of drugs for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile in lab experiments is its potential to exhibit biological activity. This makes it a useful tool for researchers exploring new drug candidates. Additionally, the compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using this compound in lab experiments is the lack of information on its toxicity and side effects. This makes it important for researchers to exercise caution when working with this compound.

Future Directions

There are several future directions for research on 2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile. One direction is to explore the potential of this compound as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and its interaction with specific targets in the body. Finally, research is needed to explore the toxicity and side effects of this compound, which will be important for its safe use in clinical settings.

Synthesis Methods

The synthesis of 2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile involves the reaction of 4-(Hydroxymethyl)piperidine with indolizine-1-carbonitrile. This reaction is typically carried out in the presence of a suitable catalyst and solvent under controlled conditions. The yield of the reaction can be improved by optimizing the reaction parameters such as temperature, pressure, and reaction time.

Scientific Research Applications

2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile has been found to exhibit promising biological activity, making it a subject of interest for researchers exploring new drug candidates. This compound has been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit cytotoxic activity against cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, the compound has been found to exhibit neuroprotective activity, making it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-[[4-(hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c17-9-15-14(11-19-6-2-1-3-16(15)19)10-18-7-4-13(12-20)5-8-18/h1-3,6,11,13,20H,4-5,7-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDNZJVGSLWOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CN3C=CC=CC3=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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